H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH
Brand Name: Vulcanchem
CAS No.: 177159-38-5
VCID: VC20933779
InChI: InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Molecular Formula: C58H103N17O17
Molecular Weight: 1310.5 g/mol

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

CAS No.: 177159-38-5

Cat. No.: VC20933779

Molecular Formula: C58H103N17O17

Molecular Weight: 1310.5 g/mol

* For research use only. Not for human or veterinary use.

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH - 177159-38-5

Specification

CAS No. 177159-38-5
Molecular Formula C58H103N17O17
Molecular Weight 1310.5 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Standard InChI InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1
Standard InChI Key BGJCDLGCXIOVBW-BLPBYGFISA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Introduction

Chemical Properties and Identification

H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH has been cataloged with several identifiers that facilitate its tracking across scientific databases and literature. These identifiers help researchers access relevant information about the peptide's properties, structure, and potential functions.

Basic Identification

ParameterValueSource
PubChem CID9833661
CAS Number177159-38-5
Creation Date2006-10-25
Modification Date2025-02-22
Abbreviated SequenceVLGGGSALLRSIPA
IUPAC NameL-valyl-L-leucyl-glycyl-glycyl-glycyl-L-seryl-L-alanyl-L-leucyl-L-leucyl-L-arginyl-L-seryl-L-isoleucyl-L-prolyl-L-alanine

Molecular Characteristics

The molecular characteristics of the peptide provide important information about its physical and chemical properties. These properties influence how the peptide might interact with other molecules in biological systems and affect its potential applications in research and medicine.
Table 2: Molecular Properties of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

PropertyValueSource
Molecular FormulaC58H103N17O17
Molecular Weight1310.5 g/mol
Standard InChIKeyNot available in sources-
Biologic Description FormatHELM: PEPTIDE1{V.L.G.G.G.S.A.L.L.R.S.I.P.A}$$$$
PLN FormatH-VLGGGSALLRSIPA-OH
The molecular weight of 1310.5 g/mol places this peptide in the medium-sized peptide category, making it potentially suitable for various biochemical applications while maintaining relatively good cell permeability compared to larger peptides or proteins .

Structural Analysis

Amino Acid Composition

PositionAmino AcidSingle Letter CodeProperty
1ValineVHydrophobic
2LeucineLHydrophobic
3GlycineGFlexible
4GlycineGFlexible
5GlycineGFlexible
6SerineSPolar
7AlanineAHydrophobic
8LeucineLHydrophobic
9LeucineLHydrophobic
10ArginineRPositively charged
11SerineSPolar
12IsoleucineIHydrophobic
13ProlinePConformationally restricted
14AlanineAHydrophobic
The amino acid composition reveals several notable features:
  • High content of hydrophobic amino acids (V, L, A, I), suggesting potential involvement in membrane interactions or hydrophobic core formation

  • Three consecutive glycine residues (positions 3-5), which could create a flexible region

  • Two serine residues that provide potential phosphorylation sites

  • An arginine residue adding a positive charge

  • A proline residue near the C-terminus that likely introduces a bend in the peptide backbone

Structural Features

Future Research Directions

Based on the structural features and potential functions of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH, several promising research directions can be identified for future investigation:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator